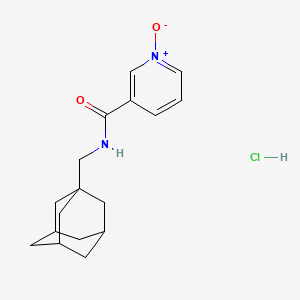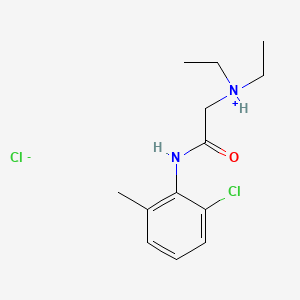
3,7-Dinitro-5-oxophenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dinitro-5-oxophenothiazine is a chemical compound with the molecular formula C12H7N3O5S and a molecular weight of 305.27 g/mol . It is known for its yellowish leaflets, which are insoluble in water and most organic solvents but soluble in ammonia water and aqueous solutions of alkalies, forming bluish-red solutions . This compound is primarily used in the determination of tin .
Vorbereitungsmethoden
3,7-Dinitro-5-oxophenothiazine can be synthesized from thiodiphenylamine and nitric acid . The reaction involves nitration of thiodiphenylamine, which is a common method for introducing nitro groups into aromatic compounds. The reaction conditions typically involve the use of concentrated nitric acid and a suitable solvent, such as glacial acetic acid . The product is then purified by recrystallization from glacial acetic acid .
Analyse Chemischer Reaktionen
3,7-Dinitro-5-oxophenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dinitro-5-oxophenothiazine has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Wirkmechanismus
The mechanism of action of 3,7-Dinitro-5-oxophenothiazine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s solubility in alkaline solutions suggests that it can interact with basic environments, leading to the formation of colored solutions that are useful in analytical applications .
Vergleich Mit ähnlichen Verbindungen
3,7-Dinitro-5-oxophenothiazine can be compared with other similar compounds, such as:
3,7-Dinitro-10H-phenothiazine 5-oxide: This compound has similar structural features and reactivity.
Dinitrodiphenylamine sulfoxide: Another compound with similar nitro and sulfoxide groups.
The uniqueness of this compound lies in its specific combination of nitro and oxo groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
574-81-2 |
|---|---|
Molekularformel |
C12H7N3O5S |
Molekulargewicht |
305.27 g/mol |
IUPAC-Name |
3,7-dinitro-10H-phenothiazine 5-oxide |
InChI |
InChI=1S/C12H7N3O5S/c16-14(17)7-1-3-9-11(5-7)21(20)12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H |
InChI-Schlüssel |
VCYRBORHWHUNIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)







![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)



